

# The Power of Combination: Evaluating the Synergistic Effects of Polymyxin B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Polymyxin B2 |           |
| Cat. No.:            | B1678987     | Get Quote |

An in-depth guide for researchers and drug development professionals on the enhanced antimicrobial activity of Polymyxin B when combined with other compounds against multidrug-resistant Gram-negative bacteria.

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge in clinical settings, compelling the reintroduction of polymyxins, such as Polymyxin B, as a last-resort therapy. However, the efficacy of Polymyxin B monotherapy can be hampered by toxicity and the emergence of resistance. This guide provides a comparative analysis of the synergistic effects observed when Polymyxin B is combined with other antimicrobial agents and non-antibiotic compounds. By leveraging a unique mechanism of action that disrupts the outer membrane of Gram-negative bacteria, Polymyxin B can potentiate the activity of other drugs, offering a promising strategy to combat resistant infections.[1][2][3] This analysis is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the underlying mechanisms.

#### **Quantitative Analysis of Synergistic Combinations**

The synergistic potential of Polymyxin B in combination with various compounds has been extensively evaluated using in vitro methods such as checkerboard assays and time-kill studies. The Fractional Inhibitory Concentration Index (FICI) is a common metric from checkerboard assays, where a value of  $\leq 0.5$  typically indicates synergy. Time-kill assays provide dynamic data on the rate and extent of bacterial killing over time, with synergy often







defined as a  $\geq$  2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

The following table summarizes key quantitative findings from studies investigating Polymyxin B combinations against various Gram-negative pathogens.



| Combination<br>Partner                         | Target Organism(s)                                                     | Key Quantitative<br>Data                                                                                                                                                      | Study Highlights                                                                                                                                                                                    |
|------------------------------------------------|------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Carbapenems (e.g.,<br>Meropenem,<br>Doripenem) | Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa | Synergy rates in time-kill studies: A. baumannii (77%), K. pneumoniae (44%), P. aeruginosa (50%).[4] FICI values often ≤ 0.5.[4][5]                                           | High rates of synergy observed, particularly against A. baumannii. [4][5] Combination therapy has been shown to suppress the development of resistance.[4]                                          |
| Rifampicin                                     | A. baumannii, K.<br>pneumoniae, P.<br>aeruginosa, E. coli              | FICI values indicating synergy (0.11–0.51 for E. coli and 0.04–0.19 for K. pneumoniae in a murine model).[6] Sustained bactericidal activity observed in time-kill assays.[7] | Strong synergistic effects demonstrated both in vitro and in vivo.[6][8][9] The combination is effective against intracellular pathogens and in acidic environments mimicking host vacuoles.[8][10] |
| Fosfomycin                                     | K. pneumoniae, P.<br>aeruginosa                                        | Synergy rate of 47.1% in checkerboard assays against KPC-producing K. pneumoniae.[11] Achieved >6 log10 CFU/mL reduction in hollow-fibre infection models.[12][13]            | Rapid bactericidal activity and suppression of resistance development are key advantages.[12][13]                                                                                                   |
| Tigecycline                                    | A. baumannii, K.<br>pneumoniae                                         | Synergistic killing<br>observed in time-kill<br>experiments against<br>MDR A. baumannii.[1]<br>Less pronounced                                                                | Efficacy can be strain-<br>dependent, with some<br>studies showing<br>additive rather than<br>synergistic effects.[1]                                                                               |



|                                                          |                                         | synergy compared to<br>other combinations<br>against KPC-<br>producing K.<br>pneumoniae.[15]                        |                                                                                                           |
|----------------------------------------------------------|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Doxycycline                                              | K. pneumoniae                           | In vitro synergy<br>demonstrated against<br>polymyxin B-resistant,<br>KPC-producing K.<br>pneumoniae.[15][16]       | Offers a potential therapeutic option, particularly when isolates exhibit doxycycline susceptibility.[16] |
| Non-Antibiotics (e.g.,<br>Sertraline,<br>Spironolactone) | A. baumannii, E. coli,<br>K. pneumoniae | Consistent synergistic effects (FICI ≤ 0.5) observed in checkerboard assays for some non-antibiotic compounds. [17] | Explores the potential of repurposing non-antibiotic drugs to enhance Polymyxin B activity.[17]           |

## **Mechanisms of Synergy**

The primary mechanism underpinning the synergistic activity of Polymyxin B combinations is its ability to disrupt the integrity of the outer membrane of Gram-negative bacteria. Polymyxin B, a cationic polypeptide, interacts with the anionic lipopolysaccharide (LPS) molecules in the outer membrane, leading to its permeabilization.[2][18][19] This disruption creates pores in the membrane, facilitating the entry of other compounds that would otherwise be excluded, thereby enhancing their access to intracellular targets.[3][6]

For instance, in combination with rifampicin, Polymyxin B allows rifampicin to bypass the outer membrane and reach its target, the bacterial RNA polymerase, inhibiting RNA synthesis.[18] Similarly, with carbapenems, the increased permeability allows these beta-lactam antibiotics to more effectively reach the periplasmic space and inhibit cell wall synthesis.





Click to download full resolution via product page

Caption: Mechanism of Polymyxin B Synergy.

### **Experimental Protocols**

Standardized methodologies are crucial for the accurate evaluation of synergistic interactions. The following are detailed protocols for two key in vitro experiments.

#### **Checkerboard Assay**

The checkerboard assay is a microdilution method used to determine the FICI and assess synergy between two antimicrobial agents.





Click to download full resolution via product page

Caption: Checkerboard Assay Workflow.

### **Time-Kill Assay**



Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synergistic combinations of polymyxins PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying Synergistic Killing of Polymyxin B in Combination with Cannabidiol against Acinetobacter baumannii: A Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Polymyxin Combinations Against Resistant Gram-Negative Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic review and meta-analysis of in vitro synergy of polymyxins and carbapenems -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The synergistic effect of the combination of polymyxin B and rifampicin in a murine neutropenic thigh infection model with E. coli and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymyxin B in Combination with Rifampin and Meropenem against Polymyxin B-Resistant KPC-Producing Klebsiella pneumoniae PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. facm.ucl.ac.be [facm.ucl.ac.be]
- 11. mdpi.com [mdpi.com]
- 12. Polymyxin B and Fosfomycin Thwart KPC-producing Klebsiella pneumoniae in the Hollow Fibre Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymyxin B and fosfomycin thwart KPC-producing Klebsiella pneumoniae in the hollow-fibre infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]



- 16. In Vitro Evaluation of Antibiotic Synergy for Polymyxin B-Resistant Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An alternative strategy for combination therapy: Interactions between polymyxin B and non-antibiotics PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative metabolomics reveals key pathways associated with the synergistic activity of polymyxin B and rifampicin combination against multidrug-resistant Acinetobacter baumannii PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Power of Combination: Evaluating the Synergistic Effects of Polymyxin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678987#evaluating-the-synergistic-effects-of-polymyxin-b-with-other-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com